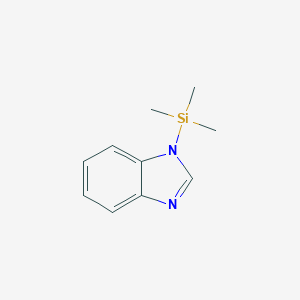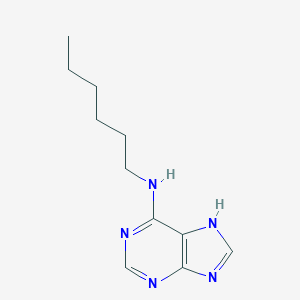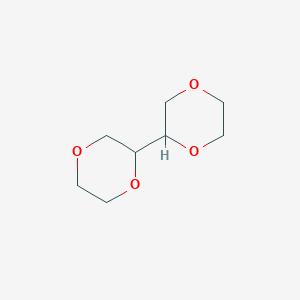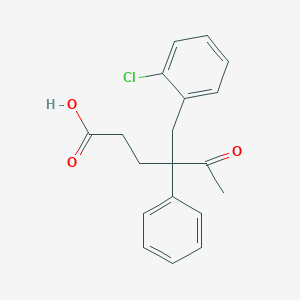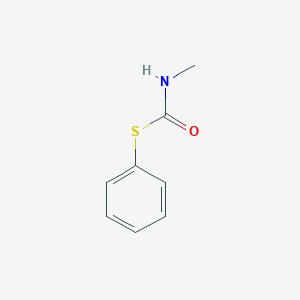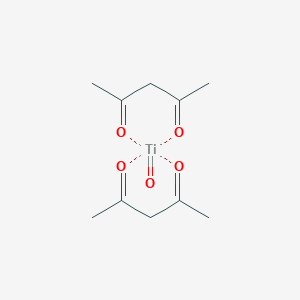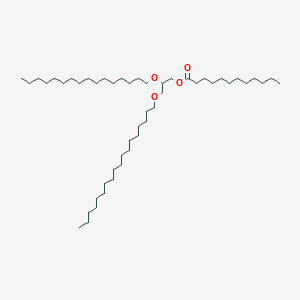
(2-Hexadecoxy-3-octadecoxypropyl) dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hexadecoxy-3-octadecoxypropyl) dodecanoate, commonly known as HOPDA, is a lipid molecule that has gained significant attention in recent years due to its potential applications in scientific research. HOPDA is a synthetic lipid that has a unique structure with two long hydrocarbon chains and a polar head group. This structure makes HOPDA an ideal candidate for use in various scientific applications, including drug delivery, cell membrane studies, and lipidomics.
Mechanism Of Action
The mechanism of action of HOPDA is not fully understood. However, it is believed that HOPDA interacts with cell membranes, altering their properties and affecting cellular processes. HOPDA has been shown to induce changes in membrane fluidity, which can affect the activity of membrane proteins. HOPDA can also affect the permeability of cell membranes, allowing for the uptake of hydrophobic molecules.
Biochemical And Physiological Effects
HOPDA has been shown to have various biochemical and physiological effects. HOPDA has been shown to induce changes in lipid metabolism, affecting the levels of various lipids in cells. HOPDA has also been shown to affect the activity of various enzymes, including acetylcholinesterase and lipase. HOPDA has also been shown to have antioxidant properties, protecting cells from oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of HOPDA is its unique structure, which makes it an ideal candidate for various scientific applications. HOPDA is also relatively stable, making it easy to handle and store. However, HOPDA is relatively expensive compared to other lipids, which can be a limitation for some experiments. HOPDA can also be difficult to synthesize, which can limit its availability.
Future Directions
There are various future directions for research on HOPDA. One potential direction is the use of HOPDA in drug delivery systems. HOPDA can be used as a carrier for hydrophobic drugs, improving their solubility and bioavailability. Another potential direction is the use of HOPDA in lipidomics. HOPDA can be used as a standard for lipid analysis, allowing for more accurate and reliable lipid profiling. Finally, the interaction between HOPDA and cell membranes is not fully understood, and further research is needed to elucidate the mechanism of action of HOPDA.
Synthesis Methods
HOPDA can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of HOPDA involves the reaction of dodecanoic acid with 3-chloro-1-propanol and subsequent reaction with hexadecanol and octadecanol. Enzymatic synthesis of HOPDA involves the use of lipases to catalyze the reaction between dodecanoic acid and the two alcohols.
Scientific Research Applications
HOPDA has various potential applications in scientific research. One of the most significant applications of HOPDA is in drug delivery. HOPDA can be used as a carrier for hydrophobic drugs, improving their solubility and bioavailability. HOPDA can also be used in cell membrane studies, where it can mimic the natural phospholipids present in cell membranes. This allows for a better understanding of the interactions between membrane proteins and lipids. HOPDA can also be used in lipidomics, where it can be used as a standard for lipid analysis.
properties
CAS RN |
10322-47-1 |
|---|---|
Product Name |
(2-Hexadecoxy-3-octadecoxypropyl) dodecanoate |
Molecular Formula |
C49H98O4 |
Molecular Weight |
751.3 g/mol |
IUPAC Name |
(2-hexadecoxy-3-octadecoxypropyl) dodecanoate |
InChI |
InChI=1S/C49H98O4/c1-4-7-10-13-16-19-21-23-25-26-27-29-32-35-38-41-44-51-46-48(47-53-49(50)43-40-37-34-31-18-15-12-9-6-3)52-45-42-39-36-33-30-28-24-22-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3 |
InChI Key |
DITSJCRPKKTEMA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



